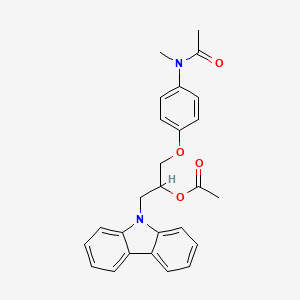

![molecular formula C19H22ClFN4O3S B2364272 N-(4-氟苯并[d]噻唑-2-基)-3-甲基-N-(3-吗啉代丙基)异恶唑-5-甲酰胺盐酸盐 CAS No. 1185173-54-9](/img/structure/B2364272.png)

N-(4-氟苯并[d]噻唑-2-基)-3-甲基-N-(3-吗啉代丙基)异恶唑-5-甲酰胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

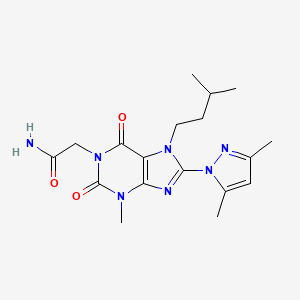

“N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride” is a complex organic compound. It contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .

Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine .

科学研究应用

Antioxidant Applications

Thiazole derivatives, such as the compound , have been identified to possess significant antioxidant properties . These properties are crucial in the development of treatments for oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases. The antioxidant activity stems from the compound’s ability to scavenge free radicals and protect vital cellular components from oxidative damage .

Analgesic and Anti-inflammatory Uses

Research has shown that thiazole compounds exhibit notable analgesic and anti-inflammatory activities . This makes them valuable in the creation of new pain relief medications, particularly those that could offer an alternative to opioids with potentially fewer side effects. Their anti-inflammatory properties also make them candidates for treating chronic inflammatory conditions .

Antimicrobial and Antifungal Effects

The antibacterial and antifungal activities of thiazole derivatives make them potent agents against a variety of pathogenic microorganisms. They can be used to develop new antibiotics and antifungals, especially in an era where antibiotic resistance is a growing concern. The compound’s structure allows it to interact with microbial enzymes or DNA, disrupting their function and leading to the death of the pathogen .

Antiviral Potential

Thiazoles have been explored for their antiviral potential , including activity against HIV. The compound’s ability to inhibit viral replication by interfering with viral enzymes or blocking viral entry into host cells positions it as a promising candidate for the development of new antiviral drugs .

Neuroprotective Properties

The neuroprotective properties of thiazole compounds are of significant interest in the treatment of neurodegenerative diseases. By protecting neuronal cells from damage and supporting the maintenance of neurological function, these compounds could contribute to therapies for conditions like Alzheimer’s and Parkinson’s disease .

Antitumor and Cytotoxic Activity

Thiazole derivatives have shown antitumor and cytotoxic activity , making them important in the search for new cancer treatments. Their ability to inhibit cell proliferation and induce apoptosis in cancer cells can be harnessed to develop drugs that target specific types of cancer with higher efficacy and lower toxicity .

Antihypertensive and Cardiovascular Applications

Some thiazole derivatives exhibit antihypertensive activity , which can be utilized in the management of high blood pressure and related cardiovascular conditions. Their role in vasodilation and the regulation of blood pressure highlights their potential in cardiovascular pharmacotherapy .

Antischizophrenia and CNS Disorders

Thiazole compounds have been associated with antischizophrenia activity, suggesting their use in managing symptoms of schizophrenia and other central nervous system (CNS) disorders. Their interaction with neurotransmitter systems could lead to the development of new psychiatric medications .

未来方向

属性

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)-3-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-5-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN4O3S.ClH/c1-13-12-15(27-22-13)18(25)24(7-3-6-23-8-10-26-11-9-23)19-21-17-14(20)4-2-5-16(17)28-19;/h2,4-5,12H,3,6-11H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXRTYBNRNRQAK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClFN4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

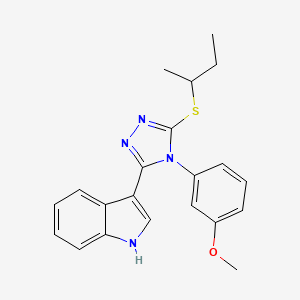

![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)

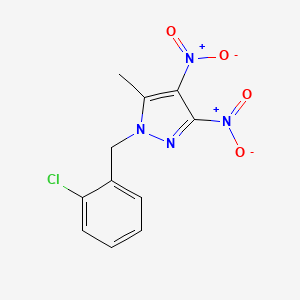

![2-chloro-N-[1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2364200.png)

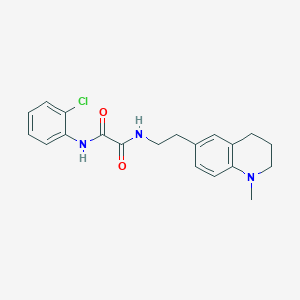

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)

![Ethyl 3-phenyl-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate](/img/structure/B2364202.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,5-dichlorothiophene-3-carboxamide hydrochloride](/img/structure/B2364204.png)

![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2364205.png)